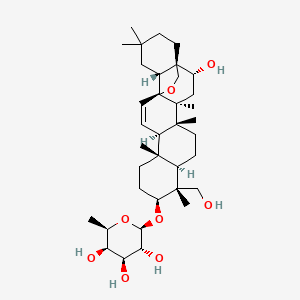

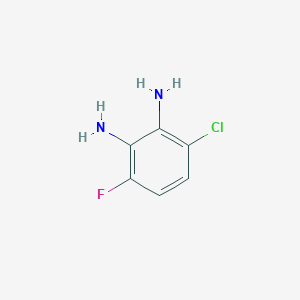

N,N-DiBoc-4-methylaniline

Overview

Description

Scientific Research Applications

Catalysis in Organic Synthesis

N,N-DiBoc-4-methylaniline: is utilized in catalytic processes, particularly in oxidative N-dealkylation reactions. These reactions are crucial in organic synthesis for modifying the structure of anilines, which are foundational compounds in the production of pharmaceuticals and agrochemicals. The compound’s role in facilitating the oxidative demethylation of N,N-dimethylaniline to N-methylaniline under the influence of non-heme manganese catalysts is a notable application .

Methylation Reactions

The compound serves as a precursor in methylation reactions, where it aids in the effective methylation of anilines with methanol. This is particularly important in the pharmaceutical industry, where N-methylation is used to adjust the lipophilicity of bioactive compounds, making them more biologically accessible .

Fuel Additive Research

In the field of automotive fuels, N,N-DiBoc-4-methylaniline derivatives are explored as potential nitrogen-containing octane boosters. These compounds can improve the octane rating of fuels, thereby enhancing engine performance and reducing knocking. However, their impact on health, the environment, and engine efficiency is a subject of ongoing research .

Reductive N-Methylation

This compound is also significant in the direct reductive N-methylation of nitro compounds. This method is attractive for synthesizing N-methylated amine derivatives, which are important in the creation of medicines, dyes, and pesticides. The process involves a one-pot synthesis from nitro compounds, which is economically advantageous .

Intermediate for Dyes and Agrochemicals

N,N-DiBoc-4-methylaniline: acts as an intermediate in the synthesis of various dyes and agrochemicals. Its role in these industries is pivotal due to its ability to undergo further chemical transformations, leading to a wide range of end products .

Environmental Impact Studies

The environmental impact of aniline derivatives, including N,N-DiBoc-4-methylaniline , is a significant area of study. Researchers investigate the effects of these compounds on air quality, greenhouse gas emissions, and their potential as pollutants. This research is essential for developing safer and more sustainable chemical practices .

Safety And Hazards

N,N-DiBoc-4-methylaniline has several safety precautions associated with it. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRZMERTWHZONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-DiBoc-4-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)